Bis-PEG13-acide

Vue d'ensemble

Description

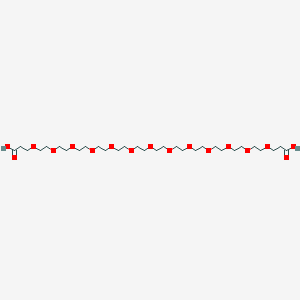

Bis-PEG13-acid is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

Synthesis Analysis

Bis-PEG13-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acids can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Bis-PEG13-acid is C30H58O17 . Its molecular weight is 690.8 g/mol .Chemical Reactions Analysis

The terminal carboxylic acids of Bis-PEG13-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical and Chemical Properties Analysis

The molecular weight of Bis-PEG13-acid is 690.8 g/mol . It has a molecular formula of C30H58O17 .Applications De Recherche Scientifique

Systèmes d'administration de médicaments

Le Bis-PEG13-acide est utilisé dans les systèmes d'administration de médicaments en raison de sa capacité à former des liaisons amides stables avec les groupes amines primaires en présence d'activateurs tels que l'EDC ou le DCC. Cette propriété est cruciale pour la création de lieurs qui peuvent attacher des médicaments à des vecteurs ou des molécules cibles, améliorant ainsi la solubilité et la stabilité des agents thérapeutiques dans les milieux aqueux .

Pégylation des molécules thérapeutiques

L'espaceur PEG hydrophile dans le this compound augmente la solubilité des molécules thérapeutiques dans les solutions aqueuses. Ceci est particulièrement utile dans le processus de pégylation, où les chaînes PEG sont attachées à des protéines ou des peptides pour améliorer leur pharmacocinétique et réduire leur immunogénicité .

Bioconjugaison

Le this compound peut être converti en esters actifs de N-hydroxysuccinimide (NHS), qui sont largement utilisés dans la bioconjugaison. Cela permet l'attachement de diverses biomolécules à des surfaces ou à d'autres molécules, ce qui est essentiel pour la création de biostructures complexes pour la recherche et les applications thérapeutiques .

Modification de surface

Les groupes d'acide carboxylique terminaux du this compound peuvent être utilisés pour modifier les surfaces, telles que les nanoparticules ou les dispositifs médicaux, afin d'améliorer leur biocompatibilité et de réduire la liaison non spécifique. Cette application est essentielle au développement d'implants médicaux et d'outils de diagnostic .

Nanotechnologie

En nanotechnologie, le this compound est utilisé pour créer des monocouches auto-assemblées sur des nanoparticules, qui peuvent être ensuite fonctionnalisées pour l'administration ciblée de médicaments ou l'imagerie .

Diagnostic moléculaire

Les dérivés du this compound sont utilisés en diagnostic moléculaire comme lieurs pour attacher des sondes ou des médicaments à des particules ou des surfaces de diagnostic, améliorant ainsi la sensibilité et la spécificité de la détection .

Ingénierie tissulaire

La biocompatibilité et la fonctionnalisabilité du this compound le rendent approprié pour la création d'échafaudages en ingénierie tissulaire. Il contribue à promouvoir l'adhésion et la croissance cellulaire sur les surfaces d'échafaudage .

Outil de recherche

En tant qu'outil de recherche, le this compound est utilisé pour étudier les interactions et la dynamique des protéines en raison de sa capacité à lier les protéines sans interférer avec leur activité biologique .

Mécanisme D'action

Target of Action

Bis-PEG13-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups . The primary targets of Bis-PEG13-acid are primary amine groups . These amine groups are present in various biological molecules, including proteins, peptides, and other amine-containing compounds. The interaction between Bis-PEG13-acid and these primary amines forms the basis of its mode of action .

Mode of Action

Bis-PEG13-acid interacts with its targets (primary amine groups) through a process known as PEGylation . In the presence of activators such as EDC or DCC, the terminal carboxylic acids of Bis-PEG13-acid can react with primary amine groups to form a stable amide bond . This reaction results in the modification of the target molecule, altering its properties and behavior .

Biochemical Pathways

The specific biochemical pathways affected by Bis-PEG13-acid depend on the nature of the target molecule. It’s important to note that bis-peg13-acid is often used in the synthesis of protacs . PROTACs are molecules that can selectively degrade target proteins, exploiting the intracellular ubiquitin-proteasome system . Therefore, the biochemical pathways affected by Bis-PEG13-acid would be those related to the target protein of the specific PROTAC .

Pharmacokinetics

The hydrophilic peg spacer in bis-peg13-acid is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Bis-PEG13-acid’s action are largely dependent on the specific target molecule and the context in which it is used. For instance, when used in the synthesis of PROTACs, the result of Bis-PEG13-acid’s action could be the selective degradation of a target protein .

Action Environment

The action, efficacy, and stability of Bis-PEG13-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the carboxylic acid groups in Bis-PEG13-acid . Additionally, the presence of other reactive groups can also influence the efficiency of the PEGylation process . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The terminal carboxylic acids of Bis-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows Bis-PEG13-acid to interact with various biomolecules, including enzymes and proteins, in biochemical reactions .

Cellular Effects

As a PROTAC linker, Bis-PEG13-acid plays a crucial role in the function of PROTAC molecules . PROTACs are designed to target specific proteins for degradation, thereby influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bis-PEG13-acid primarily involves its role as a linker in PROTAC molecules . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The ability of Bis-PEG13-acid to form stable amide bonds with primary amine groups is key to its function in this process .

Metabolic Pathways

As a PROTAC linker, it is likely involved in the ubiquitin-proteasome system, which is responsible for protein degradation .

Subcellular Localization

As a component of PROTAC molecules, it may be found wherever these molecules exert their effects, which could include various compartments or organelles within the cell .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVYBDAGTRVAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585037 | |

| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892155-64-5 | |

| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)

![[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate](/img/structure/B521659.png)

![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)

![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)

![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)

![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)

![4-[8-Methyl-3-[(4-Methylphenyl)amino]imidazo[1,2-A]pyridin-2-Yl]phenol](/img/structure/B522471.png)

![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)

![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)

![[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone](/img/structure/B522947.png)